Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O3/c1-2-15-9(14)7-3-4-8(13)10(11,12)6-5-7/h7-8,13H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCUBQRZGUGRPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(CC1)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate typically involves the reaction of cycloheptanone with difluoromethylating agents followed by hydroxylation and esterification. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4,4-difluoro-5-oxocycloheptane-1-carboxylate, while reduction of the ester group can produce 4,4-difluoro-5-hydroxycycloheptanol .
Scientific Research Applications
Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and difluoro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Non-Fluorinated Cycloheptane Esters
Example : Ethyl cycloheptane-1-carboxylate
- Structure : Lacks fluorine and hydroxyl groups.
- Molecular Weight : ~172.23 g/mol (estimated).
- Key Differences :
- The absence of fluorine reduces electronegativity and polarity, lowering boiling points compared to the fluorinated analog.
- Without the hydroxyl group, hydrogen-bonding capacity and water solubility are diminished.
Fluorinated Cycloheptane Esters (Without Hydroxyl Groups)
Example : Ethyl 4,4-difluorocycloheptane-1-carboxylate
- Structure : Retains fluorine atoms but lacks the hydroxyl group.
- Molecular Weight : ~194.21 g/mol (estimated).
- Key Differences: Increased lipophilicity due to fluorine substituents, enhancing membrane permeability but reducing water solubility.
Hydroxylated Cycloheptane Esters (Non-Fluorinated)
Example : Ethyl 5-hydroxycycloheptane-1-carboxylate
- Molecular Weight : ~174.19 g/mol (estimated).
- Key Differences: The hydroxyl group improves aqueous solubility but increases susceptibility to oxidative metabolism.
Structural Analogs from Literature
highlights compounds like ethyl 3-hydroxy-3-methylbutanoate and hydroxycitronellol, which share ester and hydroxyl functionalities but lack the cycloheptane backbone and fluorine atoms . These compounds exhibit distinct physicochemical profiles, emphasizing the uniqueness of this compound’s fused-ring system.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted logP* | Water Solubility (mg/mL)* |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₆O₃ | 196.25 | 4,4-F₂, 5-OH | 1.8–2.5 | 10–50 |
| Ethyl cycloheptane-1-carboxylate | C₁₀H₁₆O₂ | 172.23 | None | 2.5–3.0 | <10 |
| Ethyl 4,4-difluorocycloheptane-1-carboxylate | C₁₀H₁₄F₂O₂ | 194.21 | 4,4-F₂ | 2.0–2.8 | 10–30 |
| Ethyl 5-hydroxycycloheptane-1-carboxylate | C₁₀H₁₆O₃ | 174.19 | 5-OH | 1.5–2.0 | 50–100 |
*Predicted using computational tools (e.g., ChemAxon).
Research Findings and Implications
- Synthetic Accessibility : The introduction of fluorine likely requires specialized reagents (e.g., DAST), while the hydroxyl group may involve protective group strategies .
- Conformational Effects : The 4,4-difluoro substitution may rigidify the cycloheptane ring, altering reactivity at the ester and hydroxyl sites.
- Biological Relevance : Fluorine’s electronegativity could enhance binding affinity in target proteins, but the hydroxyl group may introduce metabolic liabilities.
Biological Activity
Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate (CAS No. 2384425-40-3) is a compound with significant potential in various fields, including medicinal chemistry and biological research. Its unique structure, characterized by a cycloheptane ring with difluoro and hydroxyl substitutions, suggests diverse biological activities that merit thorough investigation.
This compound is synthesized through reactions involving cycloheptanone and difluoromethylating agents, followed by hydroxylation and esterification. The compound is noted for its stability and reactivity under various conditions, making it a valuable intermediate in organic synthesis .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The difluoro and hydroxyl groups can engage in hydrogen bonding and electrostatic interactions , which may enhance its binding affinity to biological targets .
Enzyme Interactions
Research indicates that this compound may influence metabolic pathways by interacting with enzymes. It has been proposed as a candidate for studying enzyme interactions due to its structural properties .
Pharmacological Potential
The compound's potential as a pharmaceutical intermediate is under investigation. Preliminary studies suggest it could serve as a lead compound in drug development, particularly for conditions requiring modulation of metabolic pathways .
Study 2: Molecular Docking
Molecular docking studies have been employed to predict the binding affinities of this compound with various enzyme active sites. Initial results indicate favorable interactions that could lead to significant biological effects .
Comparative Analysis
To understand the uniqueness of this compound in comparison to similar compounds, a table summarizing their properties and activities is presented below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Cycloheptane ring with difluoro and hydroxyl groups | Potential enzyme inhibitor |
| Ethyl 4,4-difluorocyclohexanecarboxylate | Cyclohexane ring with difluoro substitution | Moderate enzyme activity |
| Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | Aromatic substitutions on cyclohexene | High binding affinity in metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
